Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)
Description
This compound is a γ-glutamyl peptide derivative featuring a glycine backbone modified with:
- An L-γ-glutamyl group at the N-terminus.
- An S-[(hydroxyphenylamino)carbonyl] substituent on the L-cysteinyl residue.
- Diethyl ester groups at the C-terminus.
Properties
Molecular Formula |
C21H30N4O8S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
RXBOOXFPXQZXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a γ-glutamyl-cysteinyl dipeptide backbone modified with:
Key Synthetic Challenges
- Stereochemical Control : Maintaining L-configuration at glutamyl and cysteinyl residues during coupling.
- Selective Sulfur Functionalization : Introducing the hydroxyphenylamino carbonyl group without oxidizing thiol intermediates.
- Esterification Efficiency : Avoiding premature hydrolysis of diethyl esters under basic conditions.
Synthetic Routes and Methodological Innovations
Industrial-Scale Synthesis (Multi-Kilogram Batches)
Route 1: Fragment Condensation Approach
- γ-Glutamyl-Cysteine Dipeptide Synthesis
Thiol Functionalization
Glycine Diethyl Ester Attachment
Yield Optimization Data
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HOBt/EDCl | 0°C | 12 | 78 |
| 2 | TFA | RT | 2 | 95 |
| 3 | DCC/NHS | -20°C | 24 | 82 |
Laboratory-Scale Modifications
Route 2: Solid-Phase Peptide Synthesis (SPPS)
- Resin : Wang resin (0.6 mmol/g loading)
- Coupling : Fmoc-Glu(OEt)-OH → Fmoc-Cys(SH)-OH → Fmoc-Gly-OEt
- On-Resin Modifications :
- Cleavage : TFA/TIPS/H$$_2$$O (95:2.5:2.5) for 3 h.
Advantages :
- Reduced racemization risk due to pseudo-dilution effect.
- Typical purity: 85–90% before HPLC purification.
Critical Process Parameters
Protecting Group Strategy
| Functional Group | Protecting Group | Deprotection Conditions |
|---|---|---|
| Glutamic α-COOEt | Ethyl ester | LiOH/H$$_2$$O/THF |
| Cysteine NH | Boc | TFA/CH$$2$$Cl$$2$$ |
| Glycine COOH | Ethyl ester | H$$_2$$/Pd-C |
Spectroscopic Characterization
Key NMR Signals (CDCl$$_3$$, 500 MHz)
HPLC Conditions
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: 0.1% TFA in H$$_2$$O/MeCN gradient
- Retention Time: 14.3 min
Industrial Production Insights
Scalability Challenges
Quality Control Protocols
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (210 nm) |
| Residual Solvents | ≤500 ppm DMF | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-OES |
Emerging Methodologies
Enzymatic Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted gamma-glutamyl peptides.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel antioxidants and detoxifying agents
Mechanism of Action
The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:
Antioxidant Defense: Acts as a substrate for gamma-glutamyltransferase, facilitating the synthesis of glutathione, a major cellular antioxidant.
Detoxification: Involved in the conjugation and removal of toxic substances from cells.
Cellular Signaling: Modulates signaling pathways by interacting with specific receptors and enzymes
Comparison with Similar Compounds
Structural Analogues: S-Substituted γ-Glutamyl Peptides
The table below highlights key structural and functional differences between the target compound and related derivatives:
* Molecular formula inferred from structural analogs.
Key Observations:
- S-Benzyl (Ezatiostat): Aromatic but lacks hydroxyl groups, reducing polarity. Clinically validated for modulating glutathione pathways . S-Octyl (168682-54-0): Aliphatic chain increases hydrophobicity, favoring membrane penetration .
- Biological Activity: S-Methylglutathione and S-acetophenone derivatives exhibit higher γ-glutamyl transpeptidase activity than glutathione, suggesting substituent size and polarity directly influence enzyme binding .
Functional Analogues: Diethyl Ester Derivatives
Diethyl ester groups are critical for stability and bioavailability. Comparisons include:
Key Observations:
- Diethyl Esters : Enhance metabolic stability and blood-brain barrier penetration. For example, L-glutamic acid diethyl ester disrupts glutamate receptors, affecting learning .
- Therapeutic Potential: Ezatiostat’s diethyl ester groups facilitate oral bioavailability, a trait likely shared by the target compound .
Peptide Backbone Modifications
Comparisons with other γ-glutamyl peptides:
Key Observations:
- Acceptor Specificity: γ-Glutamyl transpeptidase prefers dipeptides (e.g., glycylglycine) over free amino acids, suggesting the target compound’s glycine ester may enhance enzyme binding .
- Backbone Flexibility : The cysteinyl-glycine motif is conserved in glutathione analogs, critical for redox activity .
Biological Activity
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI), is a complex dipeptide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H30N4O8S
- Molecular Weight : 498.60 g/mol
- CAS Number : 174568-90-2
- Canonical SMILES : CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N
| Property | Value |
|---|---|
| Supplier | BOC Sciences |
| Product Number | 174568-90-2 |
| Pricing | Inquire |
The biological activity of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : Research indicates that it may play a role in neuroprotection, particularly in conditions involving excitotoxicity.
- Modulation of Immune Response : It has been suggested that the compound may influence immune modulation through its interactions with various cytokines.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Neuroprotective Study : In a model of excitotoxicity induced by quinolinic acid, administration of the compound demonstrated a reduction in neuronal death and improved motor function in rodent models. This suggests a protective effect against neurodegenerative processes .
- Antiproliferative Activity : Analogous compounds have shown comparable antiproliferative effects to established chemotherapeutic agents like cisplatin when tested on various cancer cell lines .
Case Studies
- Quinolinic Acid-Induced Neurotoxicity : A study investigated the protective effects of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) against quinolinic acid-induced neurotoxicity. The results indicated that the compound significantly mitigated neuronal damage and preserved synaptic integrity .
- Inflammatory Response Modulation : In an experimental model assessing inflammatory responses, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing this compound, and what challenges arise during its synthesis?
- Methodology : The compound can be synthesized via peptide coupling strategies. Key steps include:
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino acids to prevent undesired side reactions .
- Coupling reagents : Employ carbodiimides (e.g., EDCI) with activators like HOBt to facilitate amide bond formation between L-glutamyl and L-cysteinyl residues .
- Esterification : Diethyl ester groups are introduced via reaction with ethanol in the presence of acid catalysts .
Q. How can the structural integrity of this compound be validated after synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, esterification, and absence of racemization (e.g., δ 1.2–1.4 ppm for diethyl ester protons) .
- Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight (expected [M+H]⁺ ~595 Da based on molecular formula C₂₀H₃₀N₄O₈S) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What are the critical stability considerations for this compound under experimental conditions?
- Degradation pathways :
- Ester hydrolysis : Rapid hydrolysis in aqueous buffers (pH > 7.0) generates free carboxylates, altering bioactivity. Use anhydrous DMSO for stock solutions .
- Thiol oxidation : The cysteine residue may form disulfide bonds; include reducing agents (e.g., TCEP) in buffers to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?
- Experimental design :
- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., free glycine or glutamyl-cysteine derivatives) in plasma or tissue homogenates .
- Pharmacokinetic studies : Compare ester stability in serum vs. PBS to assess enzymatic vs. non-enzymatic degradation .
- Inhibitor co-administration : Test protease inhibitors (e.g., PMSF) to determine if esterase activity modulates observed effects .
Q. What strategies are recommended for studying its interaction with gamma-glutamyltransferase (GGT) enzymes?
- Assay design :
- Substrate specificity : Use fluorogenic GGT substrates (e.g., γ-glutamyl-7-amino-4-methylcoumarin) as competitive inhibitors to quantify binding affinity (Ki) .
- Kinetic analysis : Monitor enzymatic cleavage via HPLC or fluorescence, comparing rates with natural substrates like glutathione .
- Mutagenesis studies : Engineer GGT variants to identify active-site residues critical for recognition of the hydroxyphenylamino moiety .
Q. How can researchers address discrepancies in cellular uptake efficiency reported in different studies?
- Methodological adjustments :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track intracellular accumulation via scintillation counting .
- Membrane permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess efflux transporter involvement .
- Confocal imaging : Tag the compound with a fluorescent probe (e.g., FITC) to visualize subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
